molecular formula C17H17N5O2 B4217220 1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one

1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one

Cat. No.: B4217220
M. Wt: 323.35 g/mol
InChI Key: DZISTYYJLGWYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the benzyl, methoxyacetyl, and pyridinyl groups. Common reagents used in these reactions include hydrazine derivatives, benzyl halides, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides. These products can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(acetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
  • N-benzyl-1-(methoxyacetyl)-3-(2-pyridinyl)-1H-1,2,4-triazol-5-amine
  • N-benzyl-1-(methoxyacetyl)-3-(4-pyridinyl)-1H-1,2,4-triazol-5-amine

Uniqueness

1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyacetyl group and the 3-pyridinyl substitution differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

IUPAC Name

1-[5-(benzylamino)-3-pyridin-3-yl-1,2,4-triazol-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-12-15(23)22-17(19-10-13-6-3-2-4-7-13)20-16(21-22)14-8-5-9-18-11-14/h2-9,11H,10,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZISTYYJLGWYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one
Reactant of Route 3
Reactant of Route 3
1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one
Reactant of Route 4
Reactant of Route 4
1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one
Reactant of Route 5
Reactant of Route 5
1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one
Reactant of Route 6
Reactant of Route 6
1-[5-(Benzylamino)-3-(pyridin-3-YL)-1H-1,2,4-triazol-1-YL]-2-methoxyethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.